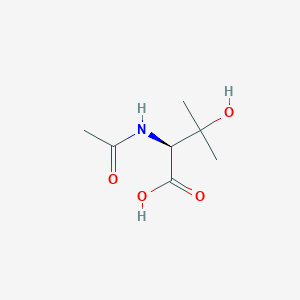

N-Acetyl-3-hydroxy-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

63768-76-3 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid |

InChI |

InChI=1S/C7H13NO4/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m1/s1 |

InChI Key |

IUBJGVMYAUKPGJ-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)O |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-3-hydroxy-L-valine: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-hydroxy-L-valine is a derivative of the essential branched-chain amino acid L-valine, featuring both an N-terminal acetyl group and a hydroxyl group on the side chain. While not extensively characterized in the scientific literature, its structure suggests potential roles in various biological processes and as a valuable chiral building block in synthetic chemistry. This technical guide provides a comprehensive overview of the putative synthesis, predicted properties, and potential biological significance of this compound, drawing upon established methodologies for the synthesis of related β-hydroxy-α-amino acids and the known characteristics of N-acetylated amino acids.

Introduction

N-acetylated amino acids are a class of molecules with diverse biological functions, ranging from roles in protein stability and folding to acting as signaling molecules.[1][2] The N-acetylation of an amino acid neutralizes the positive charge of the N-terminal amino group, which can significantly alter its physicochemical properties and biological activity.[3][4] On the other hand, β-hydroxy-α-amino acids are crucial components of many natural products and pharmaceuticals, serving as versatile chiral synthons in organic synthesis.[5][6]

This compound combines these two key structural features. The presence of the hydroxyl group introduces a new site for potential hydrogen bonding and further chemical modification, while the N-acetyl group can influence its metabolic stability and interaction with biological targets. This guide explores the synthesis and predicted properties of this unique molecule, providing a foundation for future research and development.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, including chemical synthesis and enzymatic methods.

Chemical Synthesis

A plausible and scalable chemical synthesis would involve a multi-step process starting from the readily available L-valine.

Workflow for the Chemical Synthesis of this compound:

Caption: Proposed chemical synthesis workflow for this compound.

Experimental Protocol for Chemical Synthesis:

-

Step 1: N-Protection of L-Valine: L-valine is first protected at the amino group to prevent side reactions during the subsequent hydroxylation step. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Step 2: β-Hydroxylation: The protected L-valine is then subjected to a hydroxylation reaction at the β-position. This can be achieved through various methods, including the formation of an enolate followed by reaction with an electrophilic oxygen source.

-

Step 3: N-Deprotection: The protecting group is removed from the amino group of the 3-hydroxy-L-valine intermediate.

-

Step 4: N-Acetylation: The final step involves the selective N-acetylation of the free amino group of 3-hydroxy-L-valine using acetic anhydride.[7]

Enzymatic Synthesis

Enzymatic approaches offer the potential for high stereoselectivity and milder reaction conditions.

Workflow for the Enzymatic Synthesis of this compound:

Caption: Proposed enzymatic synthesis workflow for this compound.

Experimental Protocol for Enzymatic Synthesis:

-

Step 1: Aldol Condensation: A threonine aldolase enzyme can be used to catalyze the aldol condensation of glycine and isobutyraldehyde to form 3-hydroxy-L-valine.[8]

-

Step 2: N-Acetylation: The resulting 3-hydroxy-L-valine can then be N-acetylated using an N-acetyltransferase enzyme in the presence of acetyl-coenzyme A (Acetyl-CoA).[4]

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure and comparison with related compounds like N-Acetyl-L-valine.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White crystalline solid |

| Solubility | Likely soluble in water and polar organic solvents |

| Melting Point | Estimated to be in the range of 150-170 °C |

| pKa (Carboxyl) | ~3.5 |

| pKa (Hydroxyl) | ~13-14 |

Spectroscopic Characterization (Hypothetical Data)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | δ (ppm): ~0.9-1.1 (d, 6H, CH₃), ~2.0 (s, 3H, COCH₃), ~3.8-4.0 (m, 1H, α-CH), ~4.2-4.4 (m, 1H, β-CH), ~5.0 (br s, 1H, OH), ~8.0 (d, 1H, NH), ~12.0 (br s, 1H, COOH) |

| ¹³C NMR | δ (ppm): ~18-20 (CH₃), ~23 (COCH₃), ~30 (β-C), ~60 (α-C), ~75 (γ-C), ~170 (C=O, acetyl), ~175 (C=O, carboxyl) |

| Mass Spec (ESI-) | m/z: 174.08 [M-H]⁻ |

Potential Biological Role and Signaling Pathways

While no specific biological roles for this compound have been documented, its structure suggests several potential areas of interest for researchers.

-

Metabolic Intermediate: N-acetylated amino acids can be involved in various metabolic pathways. This compound could be a metabolite of L-valine or a precursor to other bioactive molecules.

-

Signaling Molecule: N-acyl amino acids have emerged as a class of endogenous signaling molecules.[1][9] this compound could potentially interact with specific receptors or enzymes to modulate cellular processes.

-

Protein Modification: N-terminal acetylation is a common post-translational modification that affects protein function and stability.[2][3] While less common, side-chain modifications can also occur.

Potential Metabolic Fate of this compound:

Caption: Hypothetical metabolic pathways for this compound.

Applications in Drug Development and Research

-

Chiral Building Block: The defined stereochemistry of this compound makes it a potentially valuable chiral building block for the synthesis of complex organic molecules, including pharmaceuticals.

-

Pharmacological Research: As a derivative of an essential amino acid, it could be investigated for its own pharmacological properties, for example, as a modulator of amino acid transporters or metabolic enzymes.

-

Prodrug Development: The acetyl and hydroxyl groups offer sites for modification to create prodrugs of other therapeutic agents, potentially improving their solubility, stability, or pharmacokinetic profiles.

Conclusion

This compound represents an intriguing yet understudied molecule at the intersection of amino acid chemistry and biology. The synthetic routes and predicted properties outlined in this guide provide a solid starting point for researchers interested in exploring its potential. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its role and potential applications in science and medicine.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 3. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 5. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

"chemical structure of N-Acetyl-3-hydroxy-L-valine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3-hydroxy-L-valine is a derivative of the non-proteinogenic amino acid 3-hydroxy-L-valine. As a member of the N-acyl amino acid family, it holds potential interest in various fields of biochemical and pharmaceutical research. N-acylation is a common modification of amino acids that can alter their polarity, bioavailability, and biological activity. The presence of a hydroxyl group on the valine side chain further adds to the molecule's functionality, potentially influencing its interactions with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of this compound, based on available data for its constituent components.

Chemical Structure and Properties

This compound, systematically named (2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid, is characterized by a valine core structure with two key modifications: an acetyl group attached to the alpha-amino group and a hydroxyl group at the beta-position (C3) of the side chain.

Physicochemical Properties

| Property | Inferred Value | Reference/Basis |

| Molecular Formula | C₇H₁₃NO₄ | Deduced from the structure |

| Molecular Weight | 175.18 g/mol | Calculated from the molecular formula |

| IUPAC Name | (2S)-2-acetamido-3-hydroxy-3-methylbutanoic acid | Based on IUPAC nomenclature rules |

| SMILES | CC(C)(O)--INVALID-LINK--NC(=O)C | Predicted based on structure |

| InChI Key | (Predicted) | A unique identifier would be generated upon synthesis and characterization. |

| Physical State | Likely a solid at room temperature. | Based on similar N-acetylated amino acids.[1] |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of polar functional groups (carboxyl, hydroxyl, amide) suggests this. |

Spectroscopic Data

Specific NMR and mass spectrometry data for this compound are not currently available in published literature. However, expected spectral characteristics can be predicted based on the analysis of related compounds like N-Acetyl-L-valine.[1][2]

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, doublets for the isopropyl methyl protons, a multiplet for the alpha-proton, and a singlet or broad signal for the hydroxyl proton. The chemical shifts would be influenced by the presence of the adjacent hydroxyl group.

-

¹³C NMR: Carbon signals for the carboxyl group, the amide carbonyl, the alpha-carbon, the beta-carbon bearing the hydroxyl group, the isopropyl methyl carbons, and the acetyl methyl carbon are anticipated. The chemical shift of the beta-carbon would be significantly affected by the hydroxyl substituent.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 176.0866. Fragmentation patterns would likely involve the loss of water, the acetyl group, and cleavage of the amino acid backbone.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the N-acetylation of 3-hydroxy-L-valine. This can be achieved using standard procedures for the acetylation of amino acids.

Reaction:

3-hydroxy-L-valine + Acetic Anhydride → this compound

Detailed Methodology:

-

Dissolution: 3-hydroxy-L-valine is dissolved in a suitable solvent, such as glacial acetic acid or an aqueous basic solution (e.g., sodium bicarbonate).

-

Acetylation: Acetic anhydride is added dropwise to the solution, typically at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction. The reaction mixture is then stirred at room temperature for a specified period.

-

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Note: The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized to achieve a high yield and purity of the final product.

Biological Context and Potential Significance

While the specific biological role of this compound has not been elucidated, the functions of related N-acyl amino acids and hydroxylated amino acids provide a basis for postulating its potential significance.

N-acyl amino acids are a diverse class of signaling molecules involved in various physiological processes.[3][4] They are known to interact with G-protein coupled receptors and ion channels, and their levels are regulated by specific enzymes.[5] The N-acetylation of amino acids can also play a role in their metabolic fate and transport.

Hydroxylation of amino acids is a critical post-translational modification that can significantly impact protein structure and function. Hydroxylated amino acids are also found as free metabolites and can have distinct biological activities.[6] For instance, the hydroxylation of valine could influence its metabolic pathways or its ability to interact with specific enzymes or receptors.

Given these contexts, this compound could potentially be involved in:

-

Cell Signaling: Acting as a signaling molecule, potentially modulating the activity of receptors or enzymes.[7]

-

Metabolic Regulation: Influencing metabolic pathways related to branched-chain amino acids.

-

Drug Development: Serving as a chiral building block in the synthesis of more complex pharmaceutical compounds.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

References

- 1. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-valine(3067-19-4) 1H NMR [m.chemicalbook.com]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: An In-depth Guide to N-Acetyl-L-valine

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of N-Acetyl-L-valine, its chemical properties, synthesis, and applications.

Chemical Identity and Properties

N-Acetyl-L-valine is a derivative of the essential amino acid L-valine, where an acetyl group is attached to the nitrogen atom of the amino group. This modification alters its chemical properties and makes it a valuable intermediate in various synthetic processes.

IUPAC Name and CAS Number

-

IUPAC Name: (2S)-2-acetamido-3-methylbutanoic acid

-

CAS Number: 96-81-1[1]

Chemical and Physical Data

The following table summarizes the key physicochemical properties of N-Acetyl-L-valine.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₃ | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | White crystalline powder | |

| Melting Point | 163-167 °C | [3] |

| Solubility | 37.1 mg/mL in water at 25 °C | [2] |

| LogP | 0.30 | [2] |

Synthesis of N-Acetyl-L-valine

The synthesis of N-Acetyl-L-valine is typically achieved through the acetylation of its parent amino acid, L-valine.

Experimental Protocol: Acetylation of L-valine

A common and straightforward method for the N-acetylation of L-valine involves its reaction with acetic anhydride.[4]

-

Materials:

-

L-valine

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Water (for crystallization)

-

-

Procedure:

-

L-valine is dissolved in glacial acetic acid.

-

A molar excess of acetic anhydride is slowly added to the solution.

-

The reaction mixture is heated to facilitate the reaction. Temperature control is crucial to maximize yield and purity.[4]

-

The reaction is monitored for completion.

-

Upon completion, the acetic acid is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from water, to yield N-Acetyl-L-valine as a white crystalline solid.

-

The workflow for this synthesis is illustrated in the diagram below.

Applications in Research and Development

N-Acetyl-L-valine serves as a crucial building block and ligand in modern organic and pharmaceutical chemistry.

Asymmetric Synthesis

One of the primary applications of N-Acetyl-L-valine is as a chiral ligand in asymmetric catalysis. Its defined stereochemistry is exploited to control the stereochemical outcome of chemical reactions, leading to the selective formation of a desired enantiomer of the product. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer is biologically active.

Ligand in Selective Reactions

N-Acetyl-L-valine has been identified as an effective ligand in specific, highly selective organic reactions.[3]

-

Meta-Selective Tert-Alkylation: It is used to direct the alkylation of certain aromatic compounds to the meta position, a traditionally challenging transformation.[4]

-

2,6-Diolefinati on of Phenylacetic Acids: This compound facilitates the introduction of two olefin groups at the 2 and 6 positions of phenylacetic acid derivatives, which are valuable intermediates in the synthesis of complex molecules.[3][4]

The role of N-Acetyl-L-valine as a ligand in a generic selective reaction is depicted below.

Pharmaceutical Intermediate

As a derivative of an essential amino acid, N-Acetyl-L-valine is a valuable intermediate in the synthesis of more complex pharmaceutical agents, including peptide-based drugs and neuroprotective agents.[5] Its structure can enhance the stability and bioavailability of the parent amino acid, L-valine.[5]

Biochemical Context

While N-Acetyl-L-valine itself is not a central component of major metabolic pathways, it is biochemically related to L-valine, a branched-chain amino acid (BCAA). The metabolism of valine is crucial for energy production and protein synthesis.[6][7] N-acetylation is a common biological modification of amino acids and proteins, often mediated by N-acetyltransferase (NAT) enzymes.[1]

The diagram below illustrates the metabolic fate of L-valine and the point of N-acetylation.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]

- 2. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Physicochemical Characteristics of N-Acetylated Valine Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylated valine derivatives are modified amino acids that play a significant role in biochemical research, peptide synthesis, and pharmaceutical development.[1][2] The addition of an acetyl group to the nitrogen atom of valine, a branched-chain amino acid, alters its physicochemical properties, enhancing its stability, modulating its reactivity, and improving its solubility in organic solvents.[2][3] This modification, N-terminal acetylation, is a widespread and conserved process in eukaryotes, involved in the protection and stability of proteins.[4] This guide provides a comprehensive overview of the core physicochemical characteristics of N-acetyl-L-valine, N-acetyl-D-valine, and their racemic mixture, supported by detailed experimental protocols and logical workflows.

Core Physicochemical Properties

The N-acetylation of valine results in derivatives with distinct properties crucial for their application. N-acetyl-L-valine is a derivative where one of the amino hydrogens of L-valine is replaced by an acetyl group.[5][6] Similarly, N-acetyl-D-valine is the acetylated form of the non-proteinogenic D-valine.[2] These compounds are typically white to off-white crystalline powders.[1][6][7]

Quantitative Data Summary

The key physicochemical parameters for N-acetylated valine derivatives are summarized in the tables below. These values are critical for applications ranging from reaction condition optimization to formulation development.

Table 1: General Properties of N-Acetylated Valine Derivatives

| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Acetyl-L-valine | 96-81-1[5][8] | C₇H₁₃NO₃[5][8] | 159.18[5][8] |

| N-Acetyl-D-valine | 17916-88-0[1][9] | C₇H₁₃NO₃[1][9] | 159.18[9][10] |

| N-Acetyl-DL-valine | 3067-19-4[7][11] | C₇H₁₃NO₃[7][11] | 159.18[7][11] |

Table 2: Physicochemical Data of N-Acetylated Valine Derivatives

| Derivative | Melting Point (°C) | Solubility | logP | pKa (Predicted) |

| N-Acetyl-L-valine | - | 37.1 mg/mL in water at 25 °C[4][5] | 0.30 (Experimental)[4][5] | 4.11[12] |

| N-Acetyl-D-valine | - | Soluble in polar solvents like water and alcohol[1] | - | - |

| N-Acetyl-DL-valine | 148 °C[7][11] | Soluble in water and methanol, slightly in ether[7] | - | 3.62 ± 0.10[7][11] |

Impact of N-Acetylation on Valine's Properties

The acetylation of the terminal amino group of valine induces significant changes in its chemical nature. In aqueous solution at neutral pH, amino acids like valine exist as zwitterions, possessing both a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[13] N-acetylation removes the positive charge from the amino group and introduces a hydrophobic methyl group.[14] This transformation reduces the overall polarity and increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and improve its pharmacokinetic properties.[2]

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate characterization of these derivatives. The following sections outline standard protocols for synthesis and property determination.

Synthesis of N-Acetyl-L-valine

This protocol is adapted from a general procedure for the synthesis of N-acetyl-L-valine from L-valine and acetic anhydride.[6]

Methodology:

-

Dissolve L-valine (1.7 mol) in 500 mL of distilled water.

-

Add 170 mL of a 30% sodium hydroxide solution.

-

Cool the reaction mixture to a temperature between 0-5°C.

-

Slowly add acetic anhydride (1.4 eq.) dropwise while maintaining the temperature. This step is repeated six times, alternating with the addition of 30% sodium hydroxide solution to maintain pH and drive the reaction.[6]

-

After the final addition, continue stirring the mixture at 0°C for an additional 2 hours.

-

Adjust the pH to below 3 by slowly adding 32% hydrochloric acid, keeping the temperature at 0°C.

-

Allow the resulting slurry to crystallize for 12 hours.

-

Collect the solid product by filtration and wash the filter cake with 0.1 N hydrochloric acid.

-

Dry the wet N-acetyl-L-valine to yield the final white crystalline solid.[6]

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For N-acetylated valine derivatives, which possess a single ionizable carboxyl group, potentiometric titration is a standard method for pKa determination.[15]

Methodology:

-

Preparation : Prepare a 0.1 M solution of the N-acetylated valine derivative. Standardize a pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Titration Setup : Place a known volume (e.g., 20 mL) of the amino acid derivative solution into a beaker with a magnetic stirrer.[16]

-

Titration : Begin titrating the solution with a standardized 0.1 M NaOH solution.

-

Data Collection : Record the pH of the solution after each incremental addition (e.g., 0.3 mL) of the NaOH titrant. Continue the titration until the pH reaches approximately 12.5.[16]

-

Data Analysis : Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

pKa Determination : The pKa is the pH at the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. This corresponds to the inflection point of the sigmoid curve.[17]

Determination of logP via Shake-Flask Method

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug development, influencing absorption and distribution. The shake-flask method is the gold standard for its direct determination.[18]

Methodology:

-

System Preparation : Prepare a biphasic system of n-octanol and water (or a suitable buffer). The two phases should be mutually saturated by shaking them together for 24 hours, followed by separation.

-

Dissolution : Dissolve a precisely weighed amount of the N-acetylated valine derivative in one of the phases (typically the one in which it is more soluble).

-

Partitioning : Add a known volume of the second phase to create the two-phase system. Agitate the mixture vigorously (e.g., using a shaker) until equilibrium is reached. This can take several hours.[18]

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis : Carefully sample each phase and determine the concentration of the analyte in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique, such as HPLC or NMR spectroscopy.[18][19]

-

Calculation : Calculate the partition coefficient P as the ratio of the concentrations: P = C_oct / C_aq. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of N-acetylated valine derivatives, such as their solubility, lipophilicity, and acidity, are fundamentally dictated by the presence of the N-acetyl group. This modification removes the zwitterionic character typical of free amino acids, leading to a less polar and more stable compound. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers in chemistry, biochemistry, and pharmaceutical sciences, facilitating the effective use of these versatile compounds in synthesis and drug design.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 17916-88-0(N-Acetyl-D-valine) | Kuujia.com [kuujia.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]

- 5. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetyl-L-valine | 96-81-1 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. L-Valine, N-acetyl- [webbook.nist.gov]

- 9. N-acetyl-D-valine | C7H13NO3 | CID 76475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jnfuturechemical.com [jnfuturechemical.com]

- 12. Showing Compound N-Acetylvaline (FDB028427) - FooDB [foodb.ca]

- 13. Amino acid - Wikipedia [en.wikipedia.org]

- 14. Acetylation of N-terminal valine of glycine N-methyltransferase affects enzyme inhibition by folate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Core Biological Significance of Hydroxy Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the multifaceted biological significance of hydroxy amino acids—serine, threonine, and tyrosine. Their unique chemical properties, conferred by the hydroxyl (-OH) group, position them as central players in protein structure, enzymatic catalysis, and the intricate signaling networks that govern cellular life. This document details their roles in these processes, summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes complex biological pathways.

Introduction to Hydroxy Amino Acids

Serine (Ser), threonine (Thr), and tyrosine (Tyr) are amino acids characterized by the presence of a hydroxyl group on their side chain. This functional group is not merely a structural component; it is a highly reactive site that enables a diverse range of post-translational modifications (PTMs). These modifications dramatically expand the functional capacity of the proteome, transforming static polypeptide chains into dynamic molecular machines.

While serine and threonine are aliphatic hydroxy amino acids, tyrosine is aromatic. This distinction influences their roles and the types of interactions they can form within a protein. Threonine is an essential amino acid that must be obtained from the diet, whereas serine and tyrosine are non-essential and can be synthesized by the body.

Physicochemical and Proteomic Data

The distinct properties of serine, threonine, and tyrosine dictate their structural and functional roles. The hydroxyl group allows them to act as hydrogen bond donors and acceptors, contributing to the stability of protein secondary and tertiary structures. The relative abundance of these residues highlights their widespread importance in cellular proteins.

| Property | Serine (Ser, S) | Threonine (Thr, T) | Tyrosine (Tyr, Y) |

| Molecular Weight (Da) | 105.09 | 119.12 | 181.19 |

| Hydroxyl pKa | ~13 | ~13 | ~10.5 |

| Classification | Polar, Neutral | Polar, Neutral | Polar, Neutral |

| Abundance in Human Proteome (Phosphorylated Residues) | ~86.4% | ~11.8% | ~1.8% |

Data compiled from various biochemical resources. The abundance data specifically refers to the distribution of phosphorylated residues, highlighting the prevalence of serine/threonine phosphorylation.

The Pivotal Role of Post-Translational Modifications (PTMs)

The hydroxyl group is a primary site for several crucial PTMs, which serve as molecular switches to regulate nearly every aspect of cell biology. These modifications are often reversible, allowing for dynamic control of protein function.

Phosphorylation: The Master Regulatory Switch

Protein phosphorylation is a reversible PTM where a phosphate group is added to an amino acid residue, catalyzed by enzymes called protein kinases. Dephosphorylation, the reverse reaction, is catalyzed by protein phosphatases. This dynamic process is a fundamental mechanism for controlling protein activity and transmitting signals within cells.

-

Serine/Threonine Phosphorylation : The most common type of phosphorylation in eukaryotes, regulating a vast array of cellular processes. Serine/threonine kinases are involved in pathways controlling cell cycle progression (e.g., CDKs), growth, and apoptosis.

-

Tyrosine Phosphorylation : While less abundant, tyrosine phosphorylation is a critical event in signal transduction pathways, particularly those initiated by receptor tyrosine kinases (RTKs) like the insulin receptor and epidermal growth factor receptor (EGFR). It plays a key role in cell-to-cell communication and growth factor signaling.

Signaling Pathways: Phosphorylation cascades are central to cellular signaling. A prime example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which converts extracellular signals into a wide range of cellular responses.

Caption: The MAPK/ERK signaling pathway, a classic phosphorylation cascade.

O-GlcNAcylation: A Dynamic Nutrient Sensor

O-GlcNAcylation is the attachment of a single N-acetylglucosamine (GlcNAc) sugar to the hydroxyl group of serine or threonine residues.[1] This modification is highly dynamic, with O-GlcNAc transferase (OGT) adding the sugar and O-GlcNAcase (OGA) removing it.[1][2][3] Unlike complex glycosylation, O-GlcNAcylation occurs on nuclear and cytoplasmic proteins.[1] It often competes with phosphorylation for the same or adjacent serine/threonine sites, creating a complex regulatory interplay known as "crosstalk".[1][4] This dynamic modification is crucial for regulating transcription, protein stability, and cellular responses to nutrients.

Role in Protein Structure and Enzyme Catalysis

The hydroxyl groups of serine, threonine, and tyrosine are critical for maintaining protein structure and for direct participation in enzymatic reactions.

-

Structural Stability: The -OH group can form hydrogen bonds with the peptide backbone or other side chains, stabilizing protein folds. Tyrosine, with its bulky aromatic ring, can also engage in van der Waals and aromatic stacking interactions.

-

Enzyme Active Sites: The nucleophilic nature of the deprotonated hydroxyl group makes these amino acids key components of many enzyme active sites.[5]

-

Serine Proteases: A classic example where a serine residue acts as a potent nucleophile to cleave peptide bonds.

-

Kinases and Phosphatases: The active sites of these enzymes are specifically designed to interact with the hydroxyl groups of their protein substrates.

-

Hydrogen Bond Networks: In enzymes like adenylosuccinate lyase, serine and threonine residues participate in intricate hydrogen bond networks that are essential for orienting the substrate and stabilizing catalytic intermediates.[6]

-

Methodologies for Studying Hydroxy Amino Acids

A variety of sophisticated techniques are employed to investigate the roles of serine, threonine, and tyrosine and their modifications.

Experimental Protocol: Site-Directed Mutagenesis

This technique is fundamental for probing the function of a specific hydroxy amino acid residue. By substituting the amino acid with a non-phosphorylatable analog (e.g., serine to alanine) or a phosphomimetic (e.g., serine to aspartate), researchers can assess the functional consequences of phosphorylation at that site.

Detailed Methodology:

-

Primer Design: Design complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation at the center. The melting temperature (Tm) should be ≥78°C.

-

PCR Amplification: Perform a thermal cycling reaction using a high-fidelity DNA polymerase (e.g., Pfu) and a low amount of template plasmid DNA (5-50 ng). This reaction copies the plasmid, incorporating the mutagenic primers. The process involves linear, not exponential, amplification.[2]

-

Template Digestion: Following PCR, the reaction is treated with the restriction enzyme DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, selectively digesting the parental plasmid DNA template, which was isolated from a methylation-competent E. coli strain.[2] The newly synthesized, unmethylated mutant plasmid remains intact.[2]

-

Transformation: The resulting nicked, circular dsDNA is transformed into highly competent E. coli cells. The nicks are repaired by the cellular machinery of the bacterial host.

-

Verification: Plasmids are isolated from the resulting colonies, and the presence of the desired mutation is confirmed by DNA sequencing.

Experimental Protocol: In Vitro Kinase Assay

This assay is used to determine if a specific protein is a substrate for a particular kinase and to study the kinetics of the phosphorylation reaction.

Detailed Methodology:

-

Reagent Preparation: Purify the kinase of interest and the potential substrate protein. Prepare a kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT) and an ATP/MgCl2 solution.

-

Reaction Setup: In a microcentrifuge tube, combine the kinase (e.g., 50 nM) and the substrate protein (e.g., 250 nM) in the kinase buffer.[1]

-

Initiation: Start the reaction by adding the ATP/MgCl2 solution to a final concentration of 100 µM ATP and 10 mM MgCl2. For radioactive assays, [γ-³²P]ATP is included. Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 20 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.[1]

-

Analysis: Separate the reaction products by SDS-PAGE. The phosphorylation of the substrate can be detected by autoradiography (if using ³²P) or by Western blotting using a phospho-specific antibody. The gel can also be stained with Coomassie Blue to visualize total protein.

Workflow: Phosphoproteomics using Mass Spectrometry

Phosphoproteomics aims to identify and quantify phosphorylation sites on a global scale. This powerful approach provides a snapshot of the signaling state of a cell under specific conditions.

Caption: A typical experimental workflow for phosphoproteomic analysis.

Methodology Overview:

-

Protein Extraction: Proteins are extracted from cells or tissues using lysis buffers containing protease and phosphatase inhibitors to preserve the phosphorylation state.

-

Digestion: The complex protein mixture is digested into smaller peptides using a protease, most commonly trypsin.[3]

-

Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC), such as with Fe-NTA beads.[3][6]

-

LC-MS/MS: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.

-

Data Analysis: The resulting spectra are matched against a protein sequence database to identify the peptides. Specialized software is then used to pinpoint the exact location of the phosphate group on the serine, threonine, or tyrosine residue and to quantify changes in phosphorylation levels between different samples.

Conclusion

The hydroxy amino acids serine, threonine, and tyrosine are indispensable components of the proteome. Their significance extends far beyond their role as simple building blocks for protein synthesis. The reactivity of their hydroxyl side chains makes them hubs for post-translational modifications, most notably phosphorylation and O-GlcNAcylation, which together form a dense regulatory network controlling virtually all cellular activities. A thorough understanding of the chemistry and biology of these amino acids, facilitated by the advanced experimental methodologies outlined in this guide, is critical for researchers in basic science and is a cornerstone of modern drug development, particularly in the fields of oncology and signal transduction.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 5. Robo-Phospho-Proteomics: Automating the Workflow [thermofisher.com]

- 6. Phosphoproteomics | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Potential Biological Activity of N-Acetyl-3-hydroxy-L-valine

Disclaimer: As of October 2025, a thorough review of published scientific literature reveals no specific data on the biological activity of N-Acetyl-3-hydroxy-L-valine. This document, therefore, serves as a technical guide to the potential biological activities of this molecule by examining its constituent components: the essential amino acid L-valine, and the post-translational modifications of N-acetylation and hydroxylation. This guide is intended for researchers, scientists, and drug development professionals interested in the prospective roles of this novel compound.

L-Valine: An Essential Branched-Chain Amino Acid

L-valine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize and must be obtained from dietary sources.[1] It plays a crucial role in various physiological processes, including protein synthesis, energy metabolism, and cell signaling.[2]

Metabolism of L-Valine

The catabolism of valine begins with transamination to α-ketoisovalerate, followed by oxidative decarboxylation to isobutyryl-CoA.[1] Subsequent oxidation and rearrangement reactions convert isobutyryl-CoA to succinyl-CoA, which can then enter the citric acid cycle for energy production.[1] A key intermediate in this pathway is 3-hydroxyisobutyrate (3-HIB).[2]

Biological Functions of L-Valine

-

Protein Synthesis: As a fundamental component of proteins, valine is essential for maintaining cellular structure and function.[2]

-

Energy Metabolism: Valine serves as an energy source, particularly in muscle tissue, by providing intermediates for the citric acid cycle.[1][2]

-

Signaling: Valine and its metabolites can act as signaling molecules, influencing pathways such as the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[2][3]

-

Immune Regulation and Antioxidant Defense: Valine contributes to immune function and enhances the body's antioxidant capacity.[2]

Potential Impact of N-Acetylation

N-acetylation is a common modification of amino acids and proteins that can alter their biological activity.[4][5] N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids.[4]

-

Stability: N-terminal acetylation can protect proteins from degradation, thereby increasing their stability.[5]

-

Signaling: Some N-acyl amino acids are known to be endogenous signaling molecules, interacting with receptors like cannabinoid receptors.[6]

-

Metabolism: N-acetylation can be involved in detoxification pathways and has been associated with certain metabolic diseases.[7][8]

Potential Impact of 3-Hydroxylation

Hydroxylation is a post-translational modification that involves the addition of a hydroxyl (-OH) group to an amino acid.[9] This modification can alter a protein's structure, function, and interactions.[10] While proline and lysine are the most commonly hydroxylated amino acids, hydroxylation of valine has also been observed, particularly as a result of oxidative stress.[9][11] The formation of beta-hydroxyvaline ((2S)-2-amino-3-hydroxy-3-methyl-butanoic acid) has been identified following free radical attack on L-valine.[11] This modification could potentially serve as a marker for protein oxidation.[11]

Quantitative Data on L-Valine's Biological Activity

The following tables summarize quantitative data from studies on the effects of L-valine on cellular signaling pathways, primarily focusing on the mTOR pathway in bovine mammary epithelial cells (MAC-T cells).

Table 1: Effect of L-Valine Concentration on α-Casein Synthesis in MAC-T Cells

| Valine Concentration (mM) | α-Casein Synthesis | Statistical Significance |

|---|---|---|

| 6.384 (1x) | Enhanced | p < 0.01 |

| 12.768 (2x) | Enhanced | p < 0.01 |

| 25.536 (4x) | Enhanced | p < 0.01 |

| 51.072 (8x) | Enhanced | p < 0.01 |

Data extracted from a study on MAC-T cells.[3][12]

Table 2: Effect of L-Valine on the Phosphorylation of mTOR Signaling Pathway Proteins

| Protein | Optimal Valine Concentration for Max Phosphorylation | Effect | Statistical Significance |

|---|---|---|---|

| mTOR | 25.536 mM | Increased phosphorylation | p < 0.01 |

| S6K1 | 25.536 mM | Increased phosphorylation | p < 0.01 |

| 4E-BP1 | Not specified | Increased phosphorylation | p < 0.01 |

| RPS6 | 25.536 mM | Increased phosphorylation | p < 0.01 |

Data from a study on MAC-T cells, showing a significant increase in phosphorylation with valine treatment.[3][12]

Key Signaling Pathway: Valine and the mTOR Pathway

L-valine is a known activator of the mTOR signaling pathway, which is critical for protein synthesis.[3][12] The activation of mTOR by amino acids is a complex process that can involve intracellular sensing mechanisms.

Experimental Protocols

To investigate the biological activity of a novel compound like this compound, a series of standard in vitro experiments can be employed.

Cell Culture and Treatment

-

Cell Line Selection: Choose a relevant cell line based on the research question (e.g., hepatocytes for metabolic studies, neurons for neuroactivity).

-

Culture Conditions: Maintain cells in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C and 5% CO₂.

-

Treatment: Seed cells in multi-well plates and allow them to adhere. Prior to treatment, cells are often starved of serum or specific amino acids for a period (e.g., 12 hours) to establish a baseline.[3][12] Then, treat the cells with varying concentrations of the test compound (this compound) for a specified duration.

Western Blotting for Protein Phosphorylation Analysis

This technique is used to detect and quantify the phosphorylation status of key signaling proteins like mTOR, S6K1, and 4E-BP1.[13]

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is used to measure changes in the gene expression of targets downstream of signaling pathways.[14]

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform qPCR using gene-specific primers for target genes and a reference (housekeeping) gene.

-

Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Conclusion and Future Directions

While no direct biological activity data for this compound currently exists, this guide provides a foundational understanding based on its constituent parts. The parent molecule, L-valine, is a key player in metabolism and cellular signaling, particularly through the mTOR pathway. The introduction of N-acetyl and 3-hydroxy groups could potentially modulate its stability, signaling properties, and metabolic fate.

Future research on this compound should focus on:

-

In vitro screening: Utilizing the experimental protocols outlined above to assess its impact on key signaling pathways like mTOR and its effect on cell proliferation and metabolism.

-

Metabolic stability studies: Determining how the N-acetyl and 3-hydroxy modifications affect its breakdown and transport within biological systems.

-

Comparative analysis: Comparing its activity to that of L-valine, N-acetyl-L-valine, and hydroxylated valine to understand the specific contributions of each modification.

This systematic approach will be crucial in elucidating the potential therapeutic or metabolic significance of this novel compound.

References

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 6. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 10. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]

- 11. Structural identification of valine hydroperoxides and hydroxides on radical-damaged amino acid, peptide, and protein molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of N-Acetyl-3-hydroxy-L-valine Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-hydroxy-L-valine is a modified amino acid derivative of the essential branched-chain amino acid, L-valine. While the biological functions of L-valine are well-documented, the specific roles of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict the biological function and potential therapeutic applications of this novel compound. By leveraging a suite of computational tools, we can generate testable hypotheses regarding its mechanism of action, potential protein targets, and pharmacokinetic properties. This document provides a hypothetical workflow, detailed experimental protocols for in silico analyses, and a framework for data interpretation, serving as a roadmap for the virtual screening and functional annotation of this compound.

Introduction to this compound

This compound is a derivative of L-valine, an essential amino acid crucial for protein synthesis, muscle metabolism, and immune function.[1][2][3] The addition of an N-acetyl group and a hydroxyl group to the valine scaffold can significantly alter its physicochemical properties, including its polarity, solubility, and ability to interact with biological macromolecules. N-acetylation is a common modification of amino acids and proteins in eukaryotes, often influencing their stability and biological activity.[4] The presence of a hydroxyl group introduces a potential site for hydrogen bonding and further metabolic modification. Given these structural modifications, it is plausible that this compound possesses unique biological activities distinct from its parent amino acid.

Hypothesized Biological Roles and Functions

Based on the known functions of L-valine and other N-acetylated amino acids, we can hypothesize several potential biological roles for this compound:

-

Metabolic Regulation: As a derivative of a branched-chain amino acid, it may play a role in metabolic pathways, potentially influencing glucose metabolism, fatty acid uptake, or serving as a precursor for the biosynthesis of other molecules.[1][5]

-

Cell Signaling: N-acetylated amino acids can act as signaling molecules.[6] this compound could potentially modulate the activity of kinases, phosphatases, or other signaling proteins.

-

Enzyme Inhibition/Modulation: The structural similarity to L-valine suggests it could act as a competitive inhibitor or allosteric modulator of enzymes that bind L-valine or other branched-chain amino acids.

-

Neurotransmission: Amino acids and their derivatives can function as neurotransmitters or neuromodulators.[7] The modified structure of this compound may allow it to interact with neuronal receptors or transporters.

In Silico Strategy for Functional Prediction

A systematic in silico approach can efficiently explore the potential biological functions of this compound. The proposed workflow is depicted below and detailed in the subsequent sections.

Caption: A flowchart of the proposed in silico workflow for functional prediction.

Phase 1: Target Identification and Prioritization

The initial step is to identify potential protein targets of this compound. This can be achieved through a combination of ligand-based and structure-based approaches.

-

Ligand-Based Virtual Screening: This method relies on the principle that similar molecules often have similar biological activities.[8] We can search for proteins that are known to bind molecules structurally similar to this compound.

-

Inverse Docking: In this approach, the small molecule is docked against a large library of protein structures to identify potential binding partners.

Phase 2: Molecular Docking and Binding Affinity Prediction

Once a list of potential targets is generated, molecular docking is employed to predict the binding mode and estimate the binding affinity of this compound to each target.

Phase 3: Molecular Dynamics Simulations

To assess the stability of the predicted ligand-protein complexes and to refine the binding affinity estimates, molecular dynamics (MD) simulations can be performed.

Phase 4: ADMET Prediction

To evaluate the drug-likeness of this compound, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be predicted using computational models.

Data Presentation

The quantitative results from the in silico analyses should be organized into clear and concise tables for comparative analysis.

Table 1: Predicted Protein Targets of this compound

| Target Protein | UniProt ID | Function | Target Prediction Score |

|---|---|---|---|

| Hypothetical Target 1 | P12345 | Kinase | 0.95 |

| Hypothetical Target 2 | Q67890 | Dehydrogenase | 0.88 |

| Hypothetical Target 3 | A1B2C3 | Transporter | 0.82 |

Table 2: Molecular Docking and Binding Energy Results

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | MM/GBSA ΔG_bind (kcal/mol) |

|---|---|---|---|

| Hypothetical Target 1 | -8.5 | 1.2 µM | -45.7 |

| Hypothetical Target 2 | -7.2 | 8.9 µM | -32.1 |

| Hypothetical Target 3 | -6.8 | 15.3 µM | -28.9 |

Table 3: Predicted ADMET Properties

| Property | Predicted Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Experimental Protocols

Protocol for Ligand-Based Virtual Screening

-

Ligand Preparation: Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw). Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Similarity Search: Use the generated 3D structure as a query to search public and commercial databases of small molecules (e.g., PubChem, ChEMBL) for structurally similar compounds using Tanimoto similarity.

-

Target Retrieval: For the top-scoring similar molecules, retrieve their known protein targets from databases such as ChEMBL and DrugBank.

-

Target Prioritization: Rank the retrieved targets based on the frequency of their association with the similar molecules and their biological relevance to the hypothesized functions.

Protocol for Molecular Docking

-

Target Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and heteroatoms. Add hydrogen atoms and assign appropriate protonation states.

-

Binding Site Definition: Identify the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site.

-

Pose Analysis: Analyze the predicted binding poses and select the one with the most favorable docking score and interactions.

Protocol for Molecular Dynamics Simulation

-

System Preparation: Place the docked protein-ligand complex in a periodic box of water molecules. Add counter-ions to neutralize the system.

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex (e.g., RMSD, RMSF) and to identify key intermolecular interactions.

Visualization of a Hypothetical Signaling Pathway

Based on the potential role of this compound in metabolic regulation, a hypothetical signaling pathway is presented below.

Caption: A hypothetical signaling pathway modulated by this compound.

Conclusion

This technical guide provides a robust in silico framework for the functional prediction of this compound. By systematically applying the described computational methodologies, researchers can generate valuable insights into its potential biological roles, identify promising protein targets, and predict its drug-like properties. The hypotheses generated from this in silico workflow will serve as a strong foundation for guiding subsequent experimental validation, ultimately accelerating the discovery of the therapeutic potential of this novel molecule.

References

- 1. Valine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 4. Human Metabolome Database: Showing metabocard for N-Acetylvaline (HMDB0011757) [hmdb.ca]

- 5. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Modified L-Valine Compounds in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of modified L-valine compounds, focusing on their synthesis, biological activity, and therapeutic applications. L-valine, an essential branched-chain amino acid, serves as a versatile scaffold in medicinal chemistry, leading to the development of innovative therapeutics ranging from antiviral prodrugs to targeted cancer therapies and advanced drug delivery systems. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to serve as a valuable resource for professionals in the field.

Introduction to L-Valine in Medicinal Chemistry

L-valine is a fundamental building block in protein synthesis and plays crucial roles in muscle metabolism, tissue repair, and energy production.[1][2] Its unique isopropyl side chain provides a degree of hydrophobicity that can influence the binding of molecules to biological targets.[3] In drug design, modifications of the L-valine structure have been successfully employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] These modifications often aim to improve oral bioavailability, increase stability against enzymatic degradation, and enable targeted delivery to specific cells or tissues.

Therapeutic Applications of Modified L-Valine Compounds

The versatility of the L-valine scaffold has led to its incorporation into a wide array of therapeutic agents across different disease areas.

Antiviral Prodrugs

A prominent application of L-valine is in the creation of ester prodrugs to improve the oral bioavailability of antiviral nucleoside analogs.[5][6] The L-valine ester moiety is recognized by intestinal peptide transporters, such as PEPT1, facilitating enhanced absorption from the gastrointestinal tract.[5] Following absorption, the ester is rapidly hydrolyzed by cellular esterases to release the active drug.[6]

Anticancer Agents

Modified L-valine compounds have also emerged as promising candidates in oncology. By attaching L-valine to existing anticancer agents, researchers aim to exploit the increased demand for amino acids in rapidly proliferating cancer cells via transporters like the L-type amino acid transporter 1 (LAT1).[7] This strategy can lead to enhanced intracellular drug concentrations in tumor cells.

Protease Inhibitors

The structural features of L-valine make it a suitable component for the design of protease inhibitors. These inhibitors are crucial in managing various diseases, including viral infections and cancer, where proteases play a key role in disease progression.[1][8] L-valine derivatives have been developed to target specific proteases with high affinity and selectivity.

Drug Delivery Systems

L-valine has been utilized to modify nanocarriers for targeted drug delivery. For instance, L-valine-conjugated nanoparticles have been developed to enhance the oral delivery of insulin and to overcome ocular surface barriers for improved drug penetration.[9][10]

Quantitative Data on Modified L-Valine Compounds

The following tables summarize key quantitative data for various classes of modified L-valine compounds, providing a basis for comparison of their biological activities and pharmacokinetic properties.

Table 1: Pharmacokinetic Parameters of L-Valine Ester Prodrugs

| Prodrug | Parent Drug | Oral Bioavailability (%) | Cmax (µM) | Tmax (min) | Species | Reference(s) |

| N-valoxybenzamidine | Benzamidine | ~88 | N/A | N/A | Rat | [11] |

| Valcyclopropavir | Cyclopropavir | 95 | N/A | <10 | Mouse | [12][13][14] |

| Valacyclovir (VACV) | Acyclovir (ACV) | 3- to 5-fold higher than ACV | 22 ± 0.3 | N/A | Human | [5] |

| Valganciclovir | Ganciclovir | 6- to 10-fold higher than Ganciclovir | N/A | N/A | Human | [5][6] |

| SACV | Acyclovir (ACV) | ~5-fold higher AUC than ACV | 39 ± 22 | N/A | N/A | [5] |

| IACV | Acyclovir (ACV) | ~3-fold higher AUC than ACV | 20 ± 5 | N/A | N/A | [5] |

N/A: Not Available in the cited sources.

Table 2: In Vitro Activity of L-Valine-Based Protease and Cancer Inhibitors

| Compound Class | Specific Compound(s) | Target | IC50 | Cell Line(s) | Reference(s) |

| L-valine derived boroxazolidones | Compound 6 (containing 2,4-difluorophenyl moieties) | Glioblastoma | 49 µM | LN229 | N/A |

| 53 µM | SNB19 | N/A | |||

| α-amino-β-sulphone hydroxamates | Compound 29 | MMP-13 | 4.0 nM | N/A | [7] |

| Compound 30 | MMP-13 | 2.9 nM | N/A | [7] | |

| Compound 31 | MMP-13 | 0.4 nM | N/A | [7] | |

| Substituted 1,4-naphthoquinones | PD9, PD10, PD11, PD13, PD14, PD15 | Cancer Cells | 1–3 µM | DU-145, MDA-MB-231, HT-29 | [15] |

N/A: Not Available in the cited sources.

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of modified L-valine compounds.

Synthesis of L-Valine-Modified Nanoparticles

Method: Double Emulsion Solvent Evaporation

This technique is commonly used for the encapsulation of hydrophilic drugs within biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).[1][16]

-

Preparation of the Primary Emulsion (w/o):

-

Dissolve the hydrophilic drug (e.g., insulin) in an aqueous solution (e.g., phosphate-buffered saline).

-

Dissolve the polymer (e.g., PLGA) and the L-valine conjugate in a volatile organic solvent (e.g., dichloromethane).

-

Add the aqueous drug solution to the organic polymer solution and sonicate at high intensity to form a stable water-in-oil (w/o) emulsion.[16]

-

-

Formation of the Double Emulsion (w/o/w):

-

Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

-

Stir the mixture at a controlled speed to form a water-in-oil-in-water (w/o/w) double emulsion.[16]

-

-

Solvent Evaporation and Nanoparticle Hardening:

-

Continue stirring the double emulsion for several hours to allow the organic solvent to evaporate.

-

As the solvent evaporates, the polymer precipitates, leading to the formation of solid nanoparticles.[1]

-

-

Collection and Purification:

-

Collect the hardened nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

-

Lyophilize the purified nanoparticles for long-term storage.[1]

-

Assay for Protease Inhibition

Method: Enzymatic Assay Using a Chromogenic or Fluorogenic Substrate

This protocol is a general method to determine the inhibitory activity of L-valine derivatives against a specific protease.[3]

-

Preparation of Reagents:

-

Enzyme Solution: Prepare a stock solution of the target protease (e.g., trypsin) in a suitable buffer at a known concentration.

-

Substrate Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate specific for the target protease (e.g., L-BAPNA for trypsin) in an appropriate solvent (e.g., DMSO).[3]

-

Inhibitor Solutions: Prepare serial dilutions of the L-valine derivative (inhibitor) in the assay buffer.

-

Assay Buffer: Prepare a buffer that is optimal for the activity of the target protease (e.g., Tris-HCl with CaCl2 for trypsin).[3]

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, the inhibitor solution at various concentrations, and the enzyme solution.

-

Incubate the mixture for a specific period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution.

-

Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Plot the percentage of inhibition against the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Signaling Pathways and Experimental Workflows

The biological effects of modified L-valine compounds are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt Signaling Pathway

L-valine and its derivatives can activate the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[2][17] Activation of this pathway can be beneficial in certain contexts, such as enhancing the phagocytic activity of macrophages against multidrug-resistant bacteria.[2]

Caption: PI3K/Akt signaling pathway activated by L-valine derivatives.

Prodrug Activation and Transport Workflow

The enhanced oral bioavailability of L-valine ester prodrugs is achieved through a multi-step process involving intestinal transport and subsequent enzymatic activation.

Caption: Workflow of L-valine prodrug transport and activation.

L-Valine Conjugated Nanoparticle Uptake

L-valine modification of nanoparticles can facilitate their uptake into cells via amino acid transporters, leading to targeted drug delivery.

Caption: Cellular uptake of L-valine conjugated nanoparticles.

Conclusion

The modification of L-valine has proven to be a highly effective strategy in modern drug discovery and development. By leveraging the inherent properties of this essential amino acid, scientists can significantly improve the therapeutic potential of a wide range of molecules. The examples provided in this guide, from enhancing the oral bioavailability of antiviral drugs to enabling the targeted delivery of anticancer agents, underscore the broad applicability of L-valine as a versatile chemical scaffold. As our understanding of cellular transport mechanisms and disease-specific metabolic requirements continues to grow, the rational design of novel L-valine-modified compounds holds immense promise for the development of next-generation therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current landscape and future potential of modified L-valine compounds in medicine.

References

- 1. PLGA Nanoparticles Formed by Single- or Double-emulsion with Vitamin E-TPGS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 4. preprints.org [preprints.org]

- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.luc.edu [scholars.luc.edu]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. L-valine ester of cyclopropavir: a new antiviral prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjpdft.com [rjpdft.com]

- 17. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the Discovery and Isolation of Novel Amino Acid Derivatives

The quest for novel therapeutic agents and research tools has led to a burgeoning interest in amino acid derivatives beyond the canonical 20. These novel compounds, often referred to as unnatural amino acids (UAAs), offer a vast chemical space for designing peptides and small molecules with enhanced stability, unique conformations, and tailored biological activities.[1][2] This guide provides an in-depth overview of the core methodologies employed in the discovery, synthesis, isolation, and characterization of these valuable molecules.

Discovery Strategies for Novel Amino Acid Derivatives

The discovery of new amino acid derivatives can be approached through two primary avenues: rational design and screening-based methods. Rational design involves the targeted synthesis of derivatives with specific desired properties, while screening methods involve generating large libraries of compounds and testing them for a particular biological activity. A key strategy for accessing novel UAAs is through the site-selective derivatization of canonical and non-canonical amino acids.[2]

A modern approach to discovery involves adaptive laboratory evolution (ALE) with a Consortium of Organisms for Nitrogen Fixation (CoNoS) to identify mutations that are relevant for amino acid production in both mono- and co-cultures.[3] This method has been shown to increase growth rate and can help identify new targets, like transporters, that enhance amino acid exchange.[3]

Below is a generalized workflow for the discovery and validation of bioactive amino acid derivatives.

Synthesis of Novel Amino Acid Derivatives

The synthesis of novel amino acid derivatives is a cornerstone of their discovery and application. A variety of chemical methods are available, with solid-phase synthesis being a particularly powerful technique for creating peptides and libraries of derivatives.[4]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for creating peptides by sequentially adding amino acids to a growing peptide chain that is anchored to a solid support.[4] This technique offers precise control over the sequence and allows for the incorporation of unnatural amino acids.[5] The general process involves repeated cycles of deprotection, coupling, and washing.[5]

Here is a simplified workflow for incorporating an unnatural amino acid using SPPS:

Experimental Protocol: Solid-Phase Synthesis of an Unnatural Amino Acid Derivative [1]

-

Resin Preparation: Start with a suitable resin (e.g., Rink resin).

-

Glycine Attachment: Attach glycine to the resin.

-

Activation: Convert the attached glycine to an activated benzophenone imine derivative.

-

C-Alkylation: Perform C-alkylation to introduce the desired side chain.

-

Hydrolysis: Hydrolyze the imine.

-

Acylation: Acylate with Fmoc chloride.

-

Cleavage: Cleave the final product from the resin using trifluoroacetic acid (TFA).

Table 1: Example Yields and Purity for Solid-Phase Synthesis [1]

| Compound | R1 Group | Nucleophile | HPLC Purity (Crude) | Isolated Yield |

| 22a | Methyl | Acetate | 86% | 66% |

| 22b | Methyl | Thioacetate | 75% | 45% |

| 22c | Methyl | Ethyl 3-mercaptopropanoate | 67% | 30% |

| 22d | Methyl | Benzyl mercaptide | 78% | 50% |

Radical-Based Synthesis

Radical chemistry offers versatile and mild methods to access a wide range of novel amino acid derivatives.[2] These methods often allow for the use of simple precursors to generate complex structures.[2] For example, β-amino acids can be synthesized via aza-Michael additions followed by radical recombination.[2]

Isolation and Purification

After synthesis, the target amino acid derivative must be isolated from the reaction mixture and purified. The highly polar nature of many amino acid derivatives can make purification by conventional flash chromatography challenging.[6]

Chromatographic Techniques

Various chromatographic methods are employed for the purification of amino acid derivatives. The choice of technique depends on the properties of the target molecule.

-

Reversed-Phase Chromatography: A common and effective technique for many derivatives.[6]

-

Ion-Exchange Chromatography: Useful for separating compounds based on their charge.[7][8]

-

Size-Exclusion Chromatography: Separates molecules based on their size.[7]

Experimental Protocol: Reversed-Phase Dry Flash Chromatography [6]

-

Column Packing: A sintered glass funnel is packed with a layer of sand, followed by the reversed-phase silica gel (e.g., C18), and another layer of sand.

-

Equilibration: The column is equilibrated with the chosen solvent system.

-

Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the column.

-